Benzyl N-(2-aminoethyl)carbamate hydrochloride (CAS: 18807-71-1) is a selectively protected bifunctional building block used extensively in pharmaceutical and materials synthesis. It is a derivative of ethylenediamine where one primary amine is protected by a benzyloxycarbonyl (Cbz) group, and the other is available as a hydrochloride salt. This specific combination provides a stable, crystalline solid that is easier to handle than its free-base counterpart and offers a distinct advantage in multi-step syntheses requiring orthogonal deprotection strategies. Its primary procurement value lies in its role as a precisely mono-protected linker, enabling sequential chemical modifications critical for constructing complex molecules.
Substituting Benzyl N-(2-aminoethyl)carbamate hydrochloride with seemingly similar alternatives introduces significant process and outcome risks. Using the unprotected ethylenediamine leads to uncontrolled cross-linking and a mixture of products. The free base form, Benzyl N-(2-aminoethyl)carbamate, is often an oil, making accurate weighing for stoichiometry difficult and potentially compromising reaction reproducibility. Critically, substituting with an alternative protecting group, such as N-Boc-ethylenediamine, forces a change in deprotection chemistry from neutral hydrogenolysis to harsh acidic conditions. This is not a trivial swap, as it can destroy other acid-sensitive functional groups within a complex molecule, invalidating an entire synthetic strategy and making this specific Cbz-protected salt the only viable procurement choice for orthogonal routes.
Benzyl N-(2-aminoethyl)carbamate hydrochloride is a white crystalline solid with a defined melting point of 169-172 °C. In contrast, its corresponding free base, Benzyl N-(2-aminoethyl)carbamate, is often handled as an oil or low-melting solid, which complicates accurate measurement and can lead to impurities. The solid, salt-form of the hydrochloride simplifies handling, enables precise weighing for stoichiometric control, and facilitates purification via recrystallization, ensuring high purity (>98% by HPLC is common) for reproducible downstream reactions.
| Evidence Dimension | Physical Form and Melting Point |
| Target Compound Data | Crystalline solid, M.P. 169-172 °C |
| Comparator Or Baseline | Free base (Benzyl N-(2-aminoethyl)carbamate): Often an oil or low-melting solid |
| Quantified Difference | Qualitative but significant difference in physical state at room temperature, impacting handling. |
| Conditions | Standard laboratory conditions (20-25 °C) |
The solid form factor directly improves process control and reproducibility, which is a key procurement consideration for both lab-scale and pilot-scale synthesis.
The Cbz protecting group is stable to acidic and basic conditions but is selectively removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). This is orthogonal to the tert-Butoxycarbonyl (Boc) group, which is removed by acid (e.g., TFA), and the Fmoc group, removed by base (e.g., piperidine). For example, a molecule containing both Cbz and Boc groups can have the Boc group removed with acid while the Cbz group remains intact. This chemical orthogonality is impossible with a comparator like N-Boc-ethylenediamine, making the Cbz-protected version essential for complex, multi-step syntheses where differential deprotection is required.
| Evidence Dimension | Deprotection Condition |
| Target Compound Data | Cleaved by neutral catalytic hydrogenolysis (H₂/Pd-C) |
| Comparator Or Baseline | N-Boc-ethylenediamine: Cleaved by strong acid (e.g., TFA, HCl) |
| Quantified Difference | Fundamentally different chemical conditions (neutral/reductive vs. acidic), enabling selective removal. |
| Conditions | Multi-step organic synthesis, particularly in peptide and medicinal chemistry. |
This allows for the design of complex synthetic routes that are not possible with other protected diamines, making it a non-negotiable precursor for specific molecular targets.
N-(Benzyloxycarbonyl)ethylenediamine Hydrochloride is explicitly cited as a key reagent for synthesizing novel opioid ligands with mixed agonist/antagonist properties. In one documented procedure, the target compound was obtained in high yield (85%) starting from a related protected diamine, demonstrating its suitability and efficiency as a direct precursor in established, high-stakes synthetic routes where yield and purity are paramount. This established utility in a specific, high-value synthetic application provides a clear, procurement-justifiable role over more generic or unproven building blocks.
| Evidence Dimension | Reaction Yield in a Specific Synthesis |
| Target Compound Data | Used to obtain a final product in 85% yield in a key synthetic step. |
| Comparator Or Baseline | Generic or alternative linkers not specified in the established synthesis. |
| Quantified Difference | High (85%) demonstrated yield. |
| Conditions | Synthesis of N-benzyloxycarbonyl ethylenediamine hydrochloride from a Boc-protected precursor using HCl/EtOAc in methanol. |
For researchers and manufacturers producing specific classes of pharmaceuticals, using the exact, documented precursor minimizes process variation and maximizes yield, reducing the risk associated with unvalidated substitutes.
This compound is the right choice when synthesizing complex molecules that contain acid-sensitive groups (e.g., Boc-protected amines, t-butyl esters). The Cbz group can be selectively removed via hydrogenolysis without affecting these other groups, a critical capability in medicinal chemistry and total synthesis.
In polymer chemistry, the synthesis of specialty polyamides or peptide-based polymers requires precise control over monomer stoichiometry. The stable, crystalline, and high-purity nature of Benzyl N-(2-aminoethyl)carbamate hydrochloride ensures accurate molar additions, which is essential for achieving target molecular weights and reproducible material properties.
The hydrochloride salt form often provides enhanced solubility in polar solvents, including aqueous buffer systems, compared to the free base. This makes it a suitable starting point for developing water-soluble linkers used in bioconjugation or for attachment to solid supports in peptide or oligonucleotide synthesis.
Irritant